molecular formula C8H15Cl2N3 B1416407 5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride CAS No. 2173107-35-0

5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride

Cat. No. B1416407
M. Wt: 224.13 g/mol
InChI Key: LZEYXXAYNUCVKZ-UHFFFAOYSA-N
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Description

5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride is a chemical compound with the IUPAC name 5-methyl-2-(2-pyrrolidinyl)-1H-benzimidazole dihydrochloride . It has a molecular weight of 274.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N3.2ClH/c1-8-4-5-9-11(7-8)15-12(14-9)10-3-2-6-13-10;;/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15);2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid . The SMILES string for this compound is CC1=CC=C2NC(C3NCCC3)=NC2=C1.Cl , which represents its structural formula.

Scientific Research Applications

Angiotensin II Receptor Antagonists

A study investigated a series of compounds including 5-[1-[4-[(4,5-disubstituted-1H-imidazol-1-yl)methyl]-substituted]-1H-pyrrol-2-yl]-1H-tetrazoles as novel AT1-selective angiotensin II receptor antagonists. These compounds showed potential in modulating angiotensin-induced blood pressure increases (Bovy et al., 1993).

Synthesis and Inotropic Activity

The synthesis and inotropic activity of 1,2-dihydro-5-imidazo[1,2-a]pyridinyl-2(1H)-pyridonones, including compounds related to 5-methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride, were examined. These compounds showed promise as potent and selective inhibitors of phosphodiesterase III, with potential applications in treating congestive heart failure (Yamanaka et al., 1991).

Antimicrobial Activities

Research on 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, a compound related to 5-methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride, revealed its antimicrobial activities against various Gram-positive and Gram-negative bacteria, although the synthesized compound showed no activities against the tested organisms (Ovonramwen et al., 2021).

Antibacterial and Antifungal Activities

A study on novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, related to 5-methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride, demonstrated antibacterial and antifungal activity. Some compounds in this series showed broad activity spectrum towards various bacterial and fungal strains (Demchenko et al., 2021).

Synthesis and Bioactivity of Pyrroline-2-ones

The synthesis of 5-aryl-4-acyl-3-hydroxy-1-[2-(imidazolyl-3-yl)ethyl]-3-pyrroline-2-ones, which are related to 5-methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride, was conducted, and their analgesic activity and hemostatic action were investigated (Gein et al., 2020).

Synthesis and Enhanced Stability of Nitroxides

A study on the synthesis of tetraethyl imidazole nitroxides, related to 5-methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride, explored their potential as pH-sensitive spin probes. These new nitroxides exhibited enhanced stability in the presence of ascorbate and in rat blood, providing advantages for application as functional EPR probes (Kirilyuk et al., 2004).

Oxidative Dehydrogenation in Complexation Reaction

Research on 5-(pyridine-2-yl-methyl)-2-thioxo-4-imidazolidinones, related to 5-methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride, showed that treatment with copper(II) chloride dihydrate led to the formation of a dinuclear copper complex, indicating the potential for oxidative dehydrogenation in complexation reactions (Majouga et al., 2015).

Safety And Hazards

This compound is classified as Acute Tox. 1 Dermal, Eye Irrit. 2, and Skin Sens. 1 . The hazard statements for this compound include H310, H317, and H319 . Precautionary measures include P261, P262, P280, P302 + P352 + P310, and P333 + P313 .

properties

IUPAC Name

5-methyl-2-pyrrolidin-3-yl-1H-imidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-6-4-10-8(11-6)7-2-3-9-5-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEYXXAYNUCVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride
Reactant of Route 2
5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride
Reactant of Route 3
5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride
Reactant of Route 4
5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride
Reactant of Route 5
5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride
Reactant of Route 6
5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride

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